REACTION_CXSMILES
|
C(Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[CH:12](O)[CH2:13][NH:14][C:15]([NH:21]C(OC)=O)=[N:16][C:17]([O:19][CH3:20])=[O:18].C(N(CC)CC)C.S(Cl)(C)(=O)=O>CO>[CH3:20][O:19][C:17]([NH:16][C:15]1[NH:21][CH:12]([C:6]2[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][C:7]=2[Cl:11])[CH2:13][N:14]=1)=[O:18]
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Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
1-(2',6'-dichlorophenyl)-2-(2',3'-bis-methoxycarbonylguanidino) ethanol
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(CNC(=NC(=O)OC)NC(=O)OC)O
|
Name
|
|
Quantity
|
530 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
with stirring at such a rate that the solution temperature
|
Type
|
CUSTOM
|
Details
|
did not pass 35° C
|
Type
|
FILTRATION
|
Details
|
the resulting mixture filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate was added 4 l of methanol
|
Type
|
STIRRING
|
Details
|
The mixture was vigorously agitated
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled until approximately 5 l of distillate
|
Type
|
CUSTOM
|
Details
|
had been collected
|
Type
|
ADDITION
|
Details
|
After addition of 8 l of deionized water
|
Type
|
DISTILLATION
|
Details
|
to the distillation flask, vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
collecting 3 l of distillate
|
Type
|
TEMPERATURE
|
Details
|
The pot residue was cooled to about 20° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The imidazole product precipitated from the residual reaction solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 3 l of deionized water
|
Type
|
CUSTOM
|
Details
|
Drying at 65° C. in a vacuum oven
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC=1NC(CN1)C1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 403 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |